2-azido-N-(2,5-dimethylphenyl)acetamide
Description
2-Azido-N-(2,5-dimethylphenyl)acetamide is a substituted acetamide featuring an azido (-N₃) group at the α-carbon and a 2,5-dimethylphenyl moiety as the aryl substituent. The azido group imparts unique chemical properties, such as participation in click chemistry (e.g., Huisgen cycloaddition), while the 2,5-dimethylphenyl group influences steric and electronic characteristics, affecting crystallinity and intermolecular interactions .
The synthesis of this compound typically involves nucleophilic substitution or acylation reactions. For example, analogous compounds like 2-azido-N-(4-fluorophenyl)acetamide are synthesized via substitution of chloroacetamides with sodium azide . Structural characterization often employs X-ray crystallography, with software suites like SHELXT and SHELXL used for refinement .
Properties
IUPAC Name |
2-azido-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-7-3-4-8(2)9(5-7)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHAIEYSUGEFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 2-azido-N-(2,5-dimethylphenyl)acetamide generally follows a multi-step process:
- Step 1: Synthesis of 2,5-dimethylphenylacetic acid or its derivatives
- Step 2: Conversion to N-(2,5-dimethylphenyl)acetamide
- Step 3: Introduction of the azido group via azidation of the acetamide precursor
Preparation of 2,5-Dimethylphenylacetic Acid (Key Precursor)
The 2,5-dimethylphenylacetic acid is a critical starting material for preparing the target compound. A robust and industrially viable method has been reported, involving:
- Starting from p-xylene as the raw material.
- Friedel-Crafts acylation to introduce the acyl group.
- Subsequent ketal formation , zinc salt-catalyzed rearrangement , and alkaline hydrolysis .
- Final acidification to yield 2,5-dimethylphenylacetic acid with high purity and yield.
Key data from the preparation method:
| Step | Reaction Type | Conditions/Notes | Yield/Result |
|---|---|---|---|
| 1 | Friedel-Crafts acylation | Using p-xylene, catalyst (e.g., AlCl3) | Intermediate ketone formation |
| 2 | Ketal formation | Standard ketalization conditions | Stable ketal intermediate |
| 3 | Zinc salt-catalyzed rearrangement | Catalyst: ZnO, ZnCl2, or ZnAc2 (1-50 mol%) | Rearranged intermediate formed |
| 4 | Alkaline hydrolysis | Basic aqueous conditions | Sodium salt of 2,5-dimethylphenylacetic acid |
| 5 | Acidification | Addition of 30% HCl to pH 1-2 | White crystalline 2,5-dimethylphenylacetic acid, yield ~88.6% |
- $$ ^1H $$ NMR (CDCl3, 300 MHz): δ 2.27 (m, 6H, CH3), 3.63 (s, 2H, CH2), 7.06 (m, 2H, Ar-H), 7.26 (s, 1H, Ar-H)
- ESI-MS: 163.1 [M-H]^-
This method is advantageous due to its simplicity, environmental compatibility, and scalability for industrial production.
Synthesis of N-(2,5-dimethylphenyl)acetamide
Following the preparation of the phenylacetic acid derivative, conversion to the corresponding acetamide is typically achieved by standard amidation reactions. This involves reaction of 2,5-dimethylphenylacetic acid or its activated derivatives (e.g., acid chlorides) with 2,5-dimethylaniline under controlled conditions to form N-(2,5-dimethylphenyl)acetamide.
The key step in the preparation is the introduction of the azido group (-N3) into the acetamide moiety. The general approach involves:
- Starting material: N-(2,5-dimethylphenyl)acetamide or its halogenated derivative (e.g., 2-chloroacetamide).
- Reagent: Sodium azide (NaN3).
- Solvent: Polar solvents such as acetone, ethanol, or ethanol/water mixtures.
- Conditions: Reflux typically for several hours (e.g., 24 hours at ~80°C).
- Monitoring: Reaction progress monitored by thin-layer chromatography (TLC).
- Isolation: Precipitation and filtration of the azido compound, followed by washing and recrystallization.
Example procedure adapted from related azidoacetamide synthesis:
| Parameter | Details |
|---|---|
| Starting material | N-(2,5-dimethylphenyl)chloroacetamide |
| Azidation agent | Sodium azide (1.2 eq) |
| Solvent | Ethanol/water (70:30 v/v) |
| Temperature | Reflux at 80°C |
| Time | 24 hours |
| Yield | Typically 70-85% |
| Purification | Filtration, washing with cold water, recrystallization from ethanol |
This method is supported by analogous syntheses of azidoacetamides such as 2-azido-N-(4-methylphenyl)acetamide, which have demonstrated good yields and purity.
Data Table: Summary of Preparation Parameters and Yields
Research Findings and Notes
- The azidation reaction is generally nucleophilic substitution of a halogen (Cl) by azide ion (N3^-), which proceeds efficiently in polar solvents under reflux conditions.
- The reaction is sensitive to moisture and temperature; controlled conditions optimize yield and purity.
- The final azido compound can be used as a precursor for click chemistry applications, including the synthesis of triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- The azide functional group is reactive and must be handled with care due to potential explosiveness in pure form, but when bound in acetamide derivatives, it is more stable.
- The synthetic route benefits from the availability of 2,5-dimethylphenylacetic acid, which can be prepared in high yield and purity by environmentally friendly methods.
Chemical Reactions Analysis
2-azido-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Azides have become increasingly important in medicinal chemistry due to their ability to act as precursors for various bioactive compounds. Specifically, 2-azido-N-(2,5-dimethylphenyl)acetamide can serve as an intermediate in the synthesis of heterocyclic compounds such as triazoles and tetrazoles, which have demonstrated pharmacological activities including anti-inflammatory and anticancer properties .
Table 1: Potential Medicinal Applications of Azides
Molecular Biology
In molecular biology, azides are utilized for bioorthogonal reactions, particularly in labeling biomolecules. The unique reactivity of azides allows them to participate in click chemistry, facilitating the attachment of fluorescent tags or other functional groups to proteins and nucleic acids without interfering with biological processes . This application is crucial for studying cellular mechanisms and drug interactions.
Case Study: Bioorthogonal Labeling
A study demonstrated the successful use of azides in labeling proteins within living cells, allowing researchers to track protein interactions in real-time. The incorporation of 2-azido-N-(2,5-dimethylphenyl)acetamide into this process could enhance the specificity and efficiency of labeling due to its structural properties .
Organic Synthesis
Azides are valuable intermediates in organic synthesis due to their versatility. They can be transformed into amines, nitriles, or other functional groups through various reactions such as reduction or substitution. This makes them useful in creating complex organic molecules for pharmaceuticals and agrochemicals .
Table 2: Synthetic Transformations Involving Azides
Mechanism of Action
The mechanism of action of 2-azido-N-(2,5-dimethylphenyl)acetamide involves the interaction of the azido group with various molecular targets. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with biological molecules. This interaction can modulate the activity of proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the aryl ring and the α-carbon significantly influence the compound’s properties. Below is a comparative analysis with key analogs:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CN) increase polarity and intermolecular interactions, often elevating melting points. For instance, 2-chloro-N-(2,5-dimethylphenyl)acetamide (1u) has a high melting point (213°C) due to strong dipole-dipole interactions .
- Steric Effects : Ortho-substituted derivatives (e.g., 2,5-dimethylphenyl) exhibit restricted rotation, influencing crystal packing. In contrast, meta-substituted analogs (e.g., N-(3,5-dimethylphenyl)-trichloroacetamide) show distinct lattice constants due to asymmetric substitution patterns .
- Reactivity: The azido group in 2-azido-N-(2,5-dimethylphenyl)acetamide enables cycloaddition reactions, unlike chloro or cyano analogs, which are more inert under mild conditions .
Crystallographic Comparisons
Crystal structures of related N-arylacetamides reveal trends in molecular packing and hydrogen bonding:
- 2-Azido-N-(4-fluorophenyl)acetamide: Forms a monoclinic lattice (space group P2₁/c) with N–H···O hydrogen bonds stabilizing the structure .
- N-(3,5-Dimethylphenyl)-2,2,2-trichloroacetamide : Crystallizes in the triclinic system (P-1) with two independent molecules per asymmetric unit, linked via C–H···O interactions .
- 2-Chloro-N-(2,5-dimethylphenyl)acetamide: Likely adopts a similar orthorhombic or monoclinic system, with Cl···H interactions contributing to stability .
The azido derivative’s structure is anticipated to exhibit closer packing due to the planar azide group, though experimental data remain unreported.
Biological Activity
2-Azido-N-(2,5-dimethylphenyl)acetamide is a synthetic compound notable for its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, biochemical interactions, and therapeutic implications based on diverse research findings.
- Chemical Formula : C10H12N4O
- CAS Number : 1251323-09-7
- Molecular Weight : 204.23 g/mol
The biological activity of 2-azido-N-(2,5-dimethylphenyl)acetamide is primarily attributed to its interaction with various biomolecules:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been observed to interact with kinases, which are critical for cell proliferation and survival.
- Receptor Modulation : It can modulate receptor activity, potentially influencing neurotransmitter systems and cellular responses to external stimuli .
Pharmacokinetics
Understanding the pharmacokinetics of 2-azido-N-(2,5-dimethylphenyl)acetamide involves examining its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : The compound is slightly soluble in water but shows better solubility in organic solvents such as alcohol and ether.
- Metabolism : It undergoes metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that may exhibit distinct biological activities.
- Excretion : The pathways for excretion remain to be fully elucidated but are expected to involve renal clearance due to the compound's polar nature.
Neuroprotective Effects
Preliminary studies suggest that azido compounds may possess neuroprotective properties. For example, similar compounds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis.
Cytotoxicity
The cytotoxic effects of 2-azido-N-(2,5-dimethylphenyl)acetamide vary with dosage. At low concentrations, it may promote cell survival; however, higher concentrations could induce toxicity in various cell lines .
Research Findings
Case Studies
- Neuroprotection in PC12 Cells : A study evaluated the protective effects of related compounds on PC12 cells under oxidative stress conditions. Results indicated significant neuroprotection compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases .
- Antimicrobial Activity : Another investigation into azido derivatives revealed promising antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating the potential of 2-azido-N-(2,5-dimethylphenyl)acetamide in developing new antibiotics.
Q & A
Q. What is the optimal synthetic route for 2-azido-N-(2,5-dimethylphenyl)acetamide, and how can reaction progress be monitored?
The compound is synthesized via nucleophilic substitution of 2-chloro-N-(2,5-dimethylphenyl)acetamide with sodium azide (NaN₃) in a toluene:water (8:2 v/v) solvent system under reflux for 5–7 hours . TLC with hexane:ethyl acetate (9:1) is used to monitor reaction completion. Post-reaction, the product is isolated via crystallization (ethanol) or extraction (ethyl acetate). Yield optimization may require adjusting NaN₃ stoichiometry or reaction time. IR spectroscopy (e.g., N-H stretch at ~3393 cm⁻¹) and melting point (213°C for the chloro precursor) confirm purity .
Q. Which analytical techniques are recommended for characterizing 2-azido-N-(2,5-dimethylphenyl)acetamide?
Key methods include:
- IR Spectroscopy : Detect azide (N₃⁻) stretches (~2100 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- NMR : ¹H/¹³C NMR to resolve aromatic methyl groups (2,5-dimethylphenyl) and acetamide backbone.
- TLC : Use 3:2 toluene:ethyl acetate for Rf comparison .
- X-ray Crystallography : For structural confirmation, as demonstrated for similar acetamides (e.g., orthorhombic P2₁2₁2₁ space group, unit cell parameters a = 8.16 Å, b = 12.07 Å, c = 17.02 Å) .
Q. What safety precautions are critical when handling azido-containing compounds like 2-azido-N-(2,5-dimethylphenyl)acetamide?
Azides are shock-sensitive and may decompose explosively. Use blast shields, avoid grinding, and store in cool, dark conditions. Personal protective equipment (PPE) is mandatory. For spills, neutralize with dilute sodium hypochlorite. Hazards include acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) based on structurally related compounds .
Advanced Research Questions
Q. How can computational methods predict the reactivity or stability of 2-azido-N-(2,5-dimethylphenyl)acetamide?
Density Functional Theory (DFT) calculations can model azide decomposition pathways and transition states. Molecular docking may predict bioactivity by simulating interactions with biological targets (e.g., enzymes or receptors). For crystallographic refinement, SHELXL (via SHELX suite) is widely used for small-molecule structures, leveraging high-resolution data to resolve methyl group conformations .
Q. What strategies address low yields in azide substitution reactions for this compound?
Common issues include incomplete substitution or side reactions. Solutions:
- Increase NaN₃ molar ratio (e.g., 1.5 equivalents) .
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance azide solubility.
- Optimize solvent polarity (e.g., DMF/water for polar substrates) .
- Purify intermediates (e.g., 2-chloro precursor) via column chromatography to eliminate competing reactions .
Q. How does the 2,5-dimethylphenyl substituent influence the compound’s biological or physicochemical properties compared to other isomers?
The 2,5-dimethyl configuration enhances steric hindrance, potentially reducing metabolic degradation. Comparative studies with 2,3- or 2,6-dimethyl analogs (e.g., lidocaine derivatives) show altered lipophilicity (logP) and binding affinity to targets like sodium channels . In vitro assays (e.g., enzyme inhibition or cytotoxicity) can quantify these effects .
Q. What crystallographic challenges arise in resolving the structure of 2-azido-N-(2,5-dimethylphenyl)acetamide?
Azide groups may cause disorder in crystal lattices. Mitigation strategies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
